molecular formula C12H13N3O2S B2594824 2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 923770-48-3

2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B2594824
CAS RN: 923770-48-3
M. Wt: 263.32
InChI Key: TWBVSMCHVMTEOI-UHFFFAOYSA-N
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Description

The compound “2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is attached to a dimethylphenyl group (a benzene ring with two methyl groups) and a sulfanyl acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, a dimethylphenyl group, and a sulfanyl acetic acid group. The exact structure would need to be determined through techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the dimethylphenyl group, and the sulfanyl acetic acid group. The triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

Antitumor Activity

2-[(3,4,5-triphenyl)phenyl]acetic acid: and its derivatives have shown promise as potential antitumor agents. Researchers have explored their effects on cancer cell lines, particularly due to their structural resemblance to phenylacetic acid derivatives with known anti-cancer properties . Further studies are needed to elucidate the exact mechanisms and optimize their efficacy.

Anti-Infective Properties

Phenylacetic acid derivatives, including 2-[(3,4,5-triphenyl)phenyl]acetic acid , exhibit anti-microbial activities. Their role in inhibiting bacterial growth and fungal infections has been investigated . Understanding their mode of action could lead to novel antimicrobial therapies.

Metabolism and Biochemical Pathways

Phenylacetic acid derivatives serve as metabolites in various biological systems. For instance, 3,4-dihydroxyphenylacetic acid , a derivative of phenylacetic acid, is both a neurotransmitter metabolite and a potential anti-cancer agent . Investigating the metabolic pathways involving these compounds can provide insights into their physiological roles.

Pharmaceutical Building Blocks

The phenylacetic acid scaffold serves as a valuable building block for drug development. By modifying the phenylacetic acid moiety, researchers can create novel compounds with diverse pharmacological activities. Examples include drugs with phenylacetic acid-derived units, such as amides and esters .

Functionalization and Synthetic Chemistry

The multi-step synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid allows for functionalization at various positions. Researchers can explore new derivatives by introducing substituents or altering the aromatic structure. These modifications may lead to compounds with specific biological properties .

Biological Studies in Plants and Microorganisms

Phenylacetic acid occurs naturally in plants, fungi, and bacteria. Its role as a plant auxin and its frequent occurrence in nature have prompted extensive studies . Investigating its impact on growth, development, and defense mechanisms in various organisms provides valuable insights.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling this compound to prevent exposure and potential harm .

Future Directions

The study and development of triazole derivatives is a very active area of research due to their wide range of biological activities. Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of new drugs based on these compounds .

properties

IUPAC Name

2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-8-3-4-10(5-9(8)2)15-7-13-14-12(15)18-6-11(16)17/h3-5,7H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBVSMCHVMTEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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